molecular formula C8H7Cl2N B578732 2,6-Dichloro-3-cyclopropylpyridine CAS No. 1211529-21-3

2,6-Dichloro-3-cyclopropylpyridine

Cat. No. B578732
CAS RN: 1211529-21-3
M. Wt: 188.051
InChI Key: LAZLCDLJSWZTPE-UHFFFAOYSA-N
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Description

“2,6-Dichloro-3-cyclopropylpyridine” is a chemical compound with the molecular formula C8H7Cl2N . It is used in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of “2,6-Dichloro-3-cyclopropylpyridine” involves several steps. One method involves the reaction of 2-chloropyridine with chlorine in a liquid phase in the absence of a catalyst at a temperature not lower than 160° C . Another method involves the oxidation of 2,6-dichloropyridine as a starting material to give a pyridine N-oxide derivative which is then subjected to nitration followed by reduction .


Molecular Structure Analysis

The molecular structure of “2,6-Dichloro-3-cyclopropylpyridine” can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods .


Chemical Reactions Analysis

The chemical reactions involving “2,6-Dichloro-3-cyclopropylpyridine” can be analyzed using various methods such as titration analysis . The reactions are often pH-dependent and involve the formation of various products .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Dichloro-3-cyclopropylpyridine” include its molecular weight of 188.05 g/mol and its molecular formula C8H7Cl2N .

Scientific Research Applications

Synthesis and Structural Insights

2,6-Dichloro-3-cyclopropylpyridine serves as a critical intermediate in the synthesis of heterocyclic compounds, demonstrating significant biological activities. The compound's unique structure has been utilized in developing pharmacologically active molecules, including anticancer, antibacterial, antifungal, and antiviral agents. Its high reactivity makes it a valuable intermediate in organic synthesis, leading to the creation of various derivatives with enhanced biological activities. The synthesis and pharmacological applications of 2-oxo-3-cyanopyridine derivatives highlight the importance of such structures in medicinal chemistry (Ghosh et al., 2015).

Environmental Impact and Safety

Research on 2,6-Dichloro-3-cyclopropylpyridine and related compounds, such as 2,4-D herbicide, has also focused on their environmental impact, toxicology, and safety measures regarding their use and disposal. Studies on the toxicology and environmental fate of such compounds are crucial for understanding their effects on ecosystems and human health, guiding the development of safer and more sustainable chemical practices. For instance, the environmental occurrence, exposure, and risks associated with tris(1,3-dichloro-2-propyl)phosphate, a related compound, have been thoroughly reviewed to assess its impact on organisms and human health, emphasizing the need for further research to fully understand the implications of these chemicals in the environment (Wang et al., 2020).

Applications in Material Science

Beyond pharmacology, 2,6-Dichloro-3-cyclopropylpyridine and its derivatives find applications in material science, particularly in the development of flame retardants and polymers with specific properties. The compound's ability to undergo various chemical modifications allows for the synthesis of materials with tailored functionalities, including enhanced resistance to fire and heat. Studies on the bioorganometallic chemistry of related compounds, like molybdocene dichloride, shed light on their potential uses in creating materials with desirable thermal and chemical stability (Waern & Harding, 2004).

Future Directions

The future directions for “2,6-Dichloro-3-cyclopropylpyridine” could involve its use in the synthesis of new chemical compounds . It could also be used in the development of new analytical methods for its detection and quantification .

properties

IUPAC Name

2,6-dichloro-3-cyclopropylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N/c9-7-4-3-6(5-1-2-5)8(10)11-7/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZLCDLJSWZTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744646
Record name 2,6-Dichloro-3-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-cyclopropylpyridine

CAS RN

1211529-21-3
Record name 2,6-Dichloro-3-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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